molecular formula C3H7Cl2LiMg B3429457 Isopropylmagnesium chloride-lithium chloride complex CAS No. 745038-86-2

Isopropylmagnesium chloride-lithium chloride complex

Cat. No. B3429457
CAS RN: 745038-86-2
M. Wt: 145.3 g/mol
InChI Key: DBTNVRCCIDISMV-UHFFFAOYSA-L
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Description

The Isopropylmagnesium chloride-lithium chloride complex, often abbreviated as i-PrMgCl∙LiCl, is a derivative of Grignard reagents, which are organometallic compounds widely used in organic synthesis . It is a highly flammable, colorless, and moisture-sensitive material .


Synthesis Analysis

The synthesis of the Isopropylmagnesium chloride-lithium chloride complex typically involves the reaction between isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) . Solutions of isopropylmagnesium chloride are prepared by treating isopropyl chloride with magnesium metal in refluxing ether .


Molecular Structure Analysis

The linear formula of the Isopropylmagnesium chloride-lithium chloride complex is (CH3)2CHMgCl · LiCl . The molecular weight is 145.24 .


Chemical Reactions Analysis

This reagent is used to prepare other Grignard reagents by transmetalation . An illustrative reaction involves the generation of the Grignard reagent derived from bromo-3,5-bis (trifluoromethyl)benzene .


Physical And Chemical Properties Analysis

The Isopropylmagnesium chloride-lithium chloride complex has a density of 0.951 g/mL at 25 °C . It is usually available as a 1.3 M solution in tetrahydrofuran (THF) .

Scientific Research Applications

Preparation of Functionalized Acyclic Alkenyl Magnesium Reagents

This compound is used in the preparation of functionalized acyclic alkenyl magnesium reagents . These reagents are often used in organic synthesis for the formation of carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.

Preparation of 1,2-Diketones

It is also used in the preparation of 1,2-diketones . Diketones are important in organic chemistry as they are often used as building blocks in the synthesis of various organic compounds.

Preparation of Cyclic Alkenyl and Dienyl Magnesium Reagents

The complex is used in the preparation of cyclic alkenyl and dienyl magnesium reagents . These reagents are useful in the synthesis of cyclic organic compounds, which are prevalent in many natural products and pharmaceuticals.

Preparation of Functionalized Triazenes and Carbazoles

It is used in the preparation of functionalized triazenes and carbazoles . Triazenes are used in medicinal chemistry due to their antitumor properties, while carbazoles are used in the production of dyes and pharmaceuticals.

Regioselective Functionalization of Trisubstituted Pyridines

The complex is used in the regioselective functionalization of trisubstituted pyridines . This process is important in the synthesis of various pharmaceuticals and agrochemicals.

Electrophilic Amination for Preparation of Amines

It is used in electrophilic amination for the preparation of amines . Amines are fundamental in organic chemistry and are found in a wide range of chemical and biological compounds.

Functionalization of Cyclopentene Derivatives

The complex is used in the functionalization of cyclopentene derivatives . This process is important in the synthesis of various pharmaceuticals and natural products.

Preparation of 2,3-Functionalized Furans, Benzofurans, and Thiophenes

It is also used in the preparation of 2,3-functionalized furans, benzofurans, and thiophenes . These compounds are important in the field of materials science and organic electronics due to their interesting electronic properties.

Mechanism of Action

Target of Action

The primary target of the Isopropylmagnesium chloride-lithium chloride complex is organic compounds that can undergo a Grignard reaction . This complex is a type of Grignard reagent, which is highly reactive and can form new carbon-carbon bonds .

Mode of Action

The Isopropylmagnesium chloride-lithium chloride complex interacts with its targets through a halogen-magnesium exchange reaction . This reaction is used to prepare Grignard reagents that cannot be obtained through the conventional method (RX+MgR MgX) .

Biochemical Pathways

The Isopropylmagnesium chloride-lithium chloride complex affects the biochemical pathways involved in the synthesis of polymers . It is also used in stereodirected elimination reactions and the preparation of perfluoroalkyl cobalt carbonyls .

Pharmacokinetics

It’s important to note that the complex is highly reactive and sensitive to air and moisture .

Result of Action

The result of the action of the Isopropylmagnesium chloride-lithium chloride complex is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, including functionalized acyclic alkenyl magnesium reagents, 1,2-diketones, cyclic alkenyl and dienyl magnesium reagents, functionalized triazenes, and carbazoles .

Action Environment

The action of the Isopropylmagnesium chloride-lithium chloride complex is influenced by environmental factors such as the presence of water and air. The complex is air-sensitive and moisture-sensitive , and it should be stored in a flammables area . These factors can influence the complex’s reactivity, efficacy, and stability.

Safety and Hazards

This compound is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer .

Future Directions

The Isopropylmagnesium chloride-lithium chloride complex is a reagent for selective metalations . It has been used with CH3MgCl/LiCl to affect magnesium-halogen exchange on unprotected aryl carboxylic acids . The use of stratified packed-bed columns of magnesium metal and lithium chloride for the synthesis of highly concentrated turbo Grignards has been reported . This concept will provide access to fresh organomagnesium reagents on a discovery scale and will do so independent from the operator’s experience in flow and/or organometallic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Isopropylmagnesium chloride-lithium chloride complex can be achieved through the reaction of isopropylmagnesium chloride with lithium chloride.", "Starting Materials": [ "Isopropylmagnesium chloride", "Lithium chloride" ], "Reaction": [ "Add isopropylmagnesium chloride slowly to a solution of lithium chloride in anhydrous ether under an inert atmosphere.", "Stir the reaction mixture for several hours at room temperature.", "Filter the resulting complex and wash it with ether to remove any unreacted starting materials.", "Dry the complex under vacuum to obtain Isopropylmagnesium chloride-lithium chloride complex." ] }

CAS RN

745038-86-2

Product Name

Isopropylmagnesium chloride-lithium chloride complex

Molecular Formula

C3H7Cl2LiMg

Molecular Weight

145.3 g/mol

IUPAC Name

lithium;magnesium;propane;dichloride

InChI

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2

InChI Key

DBTNVRCCIDISMV-UHFFFAOYSA-L

SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]

Canonical SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]

Origin of Product

United States

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